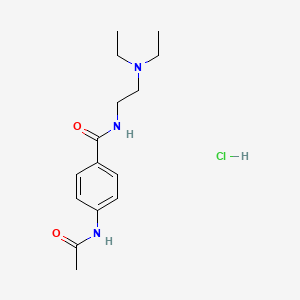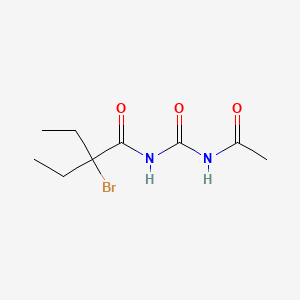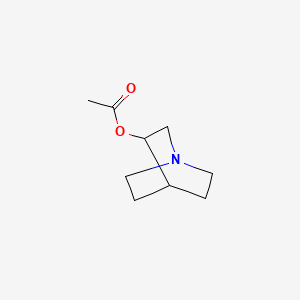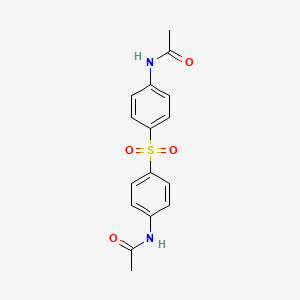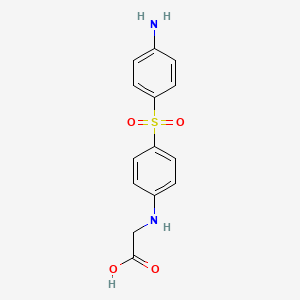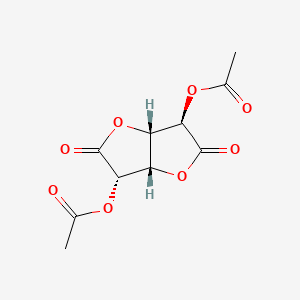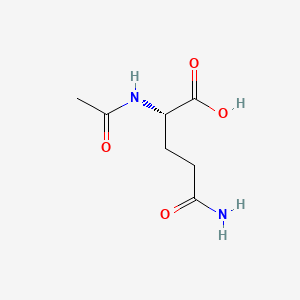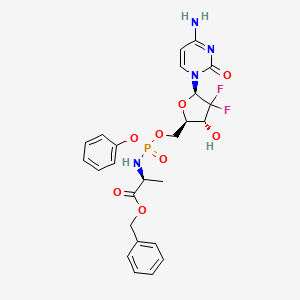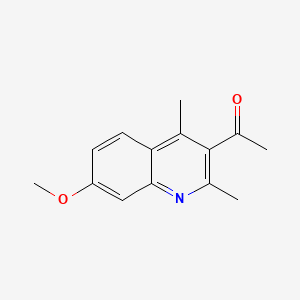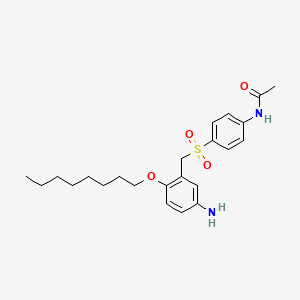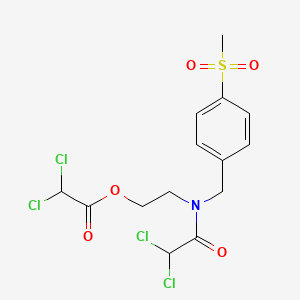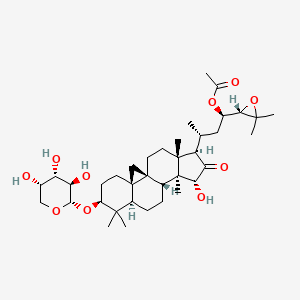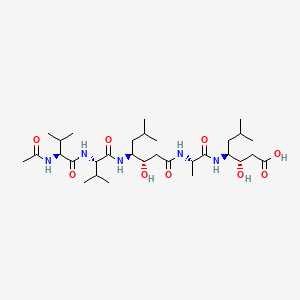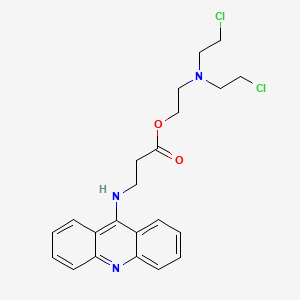
Amustaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amustaline is a quinacrine mustard compound with potential antineoplastic activity. Amustaline binds to, intercalates and crosslinks DNA and RNA. This agent is mainly used for ex vivo purposes, specifically for the inactivation of pathogens such as viruses, protozoa and bacteria in red blood cells (RBCs).
科学研究应用
Pathogen Reduction in Red Blood Cells
Amustaline (S-303) is primarily used in pathogen reduction technology for red blood cells (RBCs). Studies have shown that this technology, which also involves glutathione (GSH), is effective in reducing the risk of transfusion-transmitted infections and adverse effects from residual leukocytes in blood transfusions. The viability of RBCs treated with amustaline and stored for extended periods (up to 35 days) remains adequate for transfusion purposes, indicating its effectiveness in maintaining RBC quality during storage (Cancelas et al., 2017), (Brixner et al., 2018).
Combination with Prion Reduction
Amustaline's application extends to combining prion reduction with pathogen inactivation in RBC concentrates. This combination is vital for ensuring the safety of blood products, as it targets a broad range of pathogens. The quality of RBCs post-treatment with amustaline and INTERCEPT (a blood system using S-303) has been a subject of research, indicating favorable outcomes (Wiltshire et al., 2016).
Prevalence of Antibodies to Amustaline
Research has also been conducted on the prevalence of natural and acquired antibodies to amustaline-treated RBCs. This aspect is crucial for understanding immune responses in recipients of transfusions using amustaline-treated blood products (Geisen et al., 2020).
Mitigating Transfusion-Transmitted Infections
Amustaline has been evaluated as a sole mitigation strategy against transfusion-transmitted infections like West Nile, dengue, Zika, and chikungunya viruses, as well as parasitic infections like Babesia microti and Plasmodium. This is particularly relevant in areas where these infections are endemic and pose a significant risk in blood transfusions (Stramer et al., 2022).
Safety Assessment
The safety of pathogen-reduced RBCs treated with amustaline and GSH has been assessed in various studies. These assessments are critical to ensure that the pathogen inactivation process does not introduce additional risks to transfusion recipients (North et al., 2020).
属性
CAS 编号 |
220180-88-1 |
|---|---|
产品名称 |
Amustaline |
分子式 |
C22H25Cl2N3O2 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI 键 |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
外观 |
Solid powder |
其他 CAS 编号 |
220180-88-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



